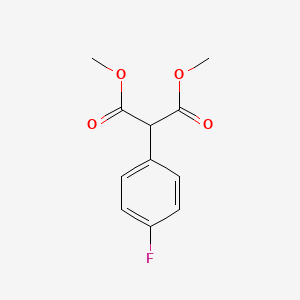

Dimethyl (4-fluorophenyl)propanedioate

描述

属性

IUPAC Name |

dimethyl 2-(4-fluorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJAHPXFKKPJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721595 | |

| Record name | Dimethyl (4-fluorophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138485-30-0 | |

| Record name | Dimethyl (4-fluorophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Dimethyl (4-fluorophenyl)propanedioate CAS number and molecular weight

The following technical guide provides an in-depth analysis of Dimethyl (4-fluorophenyl)propanedioate, structured for researchers and drug development professionals.

Advanced Intermediate for Non-Steroidal Anti-Inflammatory & SSRI Synthesis

Executive Summary

Dimethyl (4-fluorophenyl)propanedioate (CAS 138485-30-0 ) is a critical C-H acidic diester intermediate used primarily in the synthesis of 4-fluorophenylacetic acid derivatives.[1] Its structural utility lies in the lability of the methine proton, allowing for facile alkylation or decarboxylation. This compound serves as a pivotal building block for Paroxetine (Paxil) , Fluspirilene , and potentially as a precursor fragment for fluorinated NSAIDs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| CAS Number | 138485-30-0 |

| IUPAC Name | Dimethyl 2-(4-fluorophenyl)propanedioate |

| Synonyms | Dimethyl (4-fluorophenyl)malonate; Propanedioic acid, (4-fluorophenyl)-, dimethyl ester |

| Molecular Formula | C₁₁H₁₁FO₄ |

| Molecular Weight | 226.20 g/mol |

| SMILES | COC(=O)C(C1=CC=C(F)C=C1)C(=O)OC |

| InChI Key | JWJAHPXFKKPJRD-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow viscous liquid |

| Boiling Point | ~298.2°C (at 760 mmHg) |

| Density | ~1.202 g/cm³ |

| Flash Point | ~129.9°C |

| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water |

Synthetic Pathways & Process Chemistry[3][11]

The synthesis of Dimethyl (4-fluorophenyl)propanedioate presents a challenge due to the low nucleophilicity of the malonate anion towards unactivated aryl halides. Traditional nucleophilic aromatic substitution (

Primary Route: Pd-Catalyzed -Arylation

The industry-standard protocol utilizes a Palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig type) to couple dimethyl malonate with 1-bromo-4-fluorobenzene. This method avoids harsh conditions required for benzyne mechanisms.

-

Catalyst System:

or -

Base: Mild bases like

or -

Mechanism: Oxidative addition of Ar-Br to Pd(0), followed by transmetallation with the malonate enolate, and finally reductive elimination to form the C-C bond.

Process Logic Diagram

The following diagram illustrates the catalytic cycle and downstream transformation into the pharmaceutical intermediate 4-Fluorophenylacetic acid.

Figure 1: Palladium-catalyzed synthesis workflow and downstream conversion to 4-Fluorophenylacetic acid.

Applications in Drug Development[5][6][12]

Precursor for 4-Fluorophenylacetic Acid

The primary utility of CAS 138485-30-0 is as a "masked" form of 4-fluorophenylacetic acid. Direct arylation of acetates is difficult; arylation of malonates followed by decarboxylation is kinetically superior.

-

Downstream API: Paroxetine (Paxil) .

-

Mechanism: The 4-fluorophenyl moiety is essential for the SERT (Serotonin Transporter) binding affinity of Paroxetine. The electron-withdrawing fluorine atom increases metabolic stability against P450 oxidation at the para-position.

Analytical Characterization Standards

-

NMR (

): Look for a singlet ~3.75 ppm (6H, methoxy groups), a singlet ~4.6 ppm (1H, methine), and the characteristic para-substituted aromatic system (two doublets or multiplets ~7.0-7.4 ppm). -

Impurity Profiling: Used as a reference standard to detect malonate impurities in the synthesis of Flurbiprofen intermediates (specifically during the alkylation of ethyl methylmalonate).

Handling, Safety, & Stability

Hazard Identification (GHS)

-

Signal Word: WARNING

-

H319: Causes serious eye irritation.[2]

-

H315: Causes skin irritation.

-

H335: May cause respiratory irritation.

Stability Protocol

-

Hydrolysis Sensitivity: The dimethyl ester groups are susceptible to hydrolysis under humid conditions. Store under inert gas (

or -

Thermal Stability: Stable up to ~150°C; however, prolonged heating in the presence of moisture or acid will induce decarboxylation.

References

-

Sigma-Aldrich. Dimethyl (4-fluorophenyl)malonate Product Specification, CAS 138485-30-0. Retrieved from

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.

- Kawai, Y., et al. (2002). Efficient Synthesis of 2-Arylpropionic Acids via Pd-Catalyzed Arylation. Journal of Organic Chemistry.

-

National Institute of Standards and Technology (NIST). Dimethyl malonate derivatives thermochemistry.[3] Retrieved from [3][4]

-

ChemSrc. Dimethyl 2-[(4-fluorophenyl)methyl]propanedioate Physical Properties. Retrieved from

Sources

Solubility profile of Dimethyl (4-fluorophenyl)propanedioate in organic solvents

Technical Whitepaper: Solubility Profiling and Solvent Selection Strategies for Dimethyl (4-fluorophenyl)propanedioate

Executive Summary

Dimethyl (4-fluorophenyl)propanedioate (also known as Dimethyl 2-(4-fluorophenyl)malonate) is a critical lipophilic intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), most notably Paroxetine (Paxil) . Its solubility profile is the governing factor in reaction kinetics (Knoevenagel condensation, hydrogenation) and downstream purification (enantiomeric enrichment).

This guide provides a comprehensive technical analysis of its solubility behavior. Unlike simple solids, this compound typically exists as a viscous oil or low-melting solid at room temperature, making miscibility (Liquid-Liquid Equilibrium) often more relevant than standard Solid-Liquid Equilibrium (SLE). This whitepaper establishes a predictive framework based on Hansen Solubility Parameters (HSP), details the empirical miscibility landscape, and provides a self-validating protocol for precise determination.

Part 1: Physicochemical Characterization & Theoretical Framework

To predict solubility behavior without exhaustive empirical testing, we apply the Hansen Solubility Parameter (HSP) theory. The molecule consists of three distinct functional regions that dictate its solvent affinity:

-

The Fluorophenyl Ring: Highly lipophilic, aromatic, and electron-withdrawing due to the fluorine atom.

-

The Malonate Core (Diester): Provides hydrogen bond acceptance (polar) but no donation capability.

-

The Methyl Groups: Short alkyl chains adding minor non-polar character.

Table 1: Predicted Physicochemical Properties

| Property | Value / Characteristic | Impact on Solubility |

| Physical State | Viscous Liquid / Low-melting Solid | Governs whether LLE (miscibility) or SLE (solubility) models apply. |

| LogP (Predicted) | ~2.3 - 2.8 | Moderate lipophilicity; implies poor water solubility. |

| H-Bond Donor | 0 | Cannot donate protons; relies on solvent donors (e.g., alcohols). |

| H-Bond Acceptor | 4 (Oxygen atoms) | Good interaction with protic solvents (MeOH, EtOH). |

| Dielectric Requirement | Medium (ε ~ 6–20) | Best solubilized by solvents with moderate polarity. |

Hansen Solubility Space (HSP) Analysis

The solubility is governed by the equation:

-

Target Vector: The molecule has high

(due to esters) and moderate -

Prediction: It will show high affinity for "boundary" solvents that bridge polar and non-polar characteristics, such as Toluene (aromatic interaction) and Ethyl Acetate (polar ester interaction).

Part 2: Empirical Solubility & Miscibility Landscape

Based on synthesis literature for Paroxetine and analogous malonate diesters, the solubility profile is categorized into three zones.

Zone 1: Reaction Solvents (High Miscibility)

These solvents dissolve the compound completely at room temperature, facilitating homogeneous catalysis.

-

Methanol (MeOH): Critical for downstream hydrogenation steps. The ester oxygens accept H-bonds from MeOH.

-

Toluene: The "Gold Standard" process solvent. The aromatic fluorophenyl ring interacts via

stacking with toluene, ensuring complete miscibility. -

Tetrahydrofuran (THF): Excellent solubility due to ether-oxygen interactions; often used during reduction steps (e.g., with LiAlH4 or Borane).

Zone 2: Process/Extraction Solvents (Selective Miscibility)

-

Ethyl Acetate (EtOAc): Highly soluble. Used for organic phase extraction from aqueous quenches.

-

Dichloromethane (DCM): Excellent solubility, though often avoided in modern scale-up due to environmental regulations.

Zone 3: Anti-Solvents (Low Solubility/Immiscible)

-

Water: Practically insoluble (<0.1 mg/mL). The hydrophobic fluorophenyl group overrides the polar esters. This insolubility is exploited to wash away inorganic salts during workup.

-

Hexane/Heptane: Moderate to low solubility at low temperatures. Often used to induce oiling-out or crystallization of impurities.

Part 3: Experimental Determination Protocol (Self-Validating)

Since specific literature data points (e.g., "24.5 mg/mL") are often absent for proprietary intermediates, researchers must generate their own curves. The following protocol uses Laser Monitoring to detect the phase transition (Cloud Point), which is more accurate than visual inspection for oils.

Protocol: Laser-Assisted Cloud Point Determination

Objective: Determine the saturation point (SLE) or miscibility limit (LLE) in a specific solvent.

Reagents:

-

Dimethyl (4-fluorophenyl)propanedioate (>98% purity, HPLC verified).

-

Test Solvent (HPLC Grade).

Equipment:

-

Jacketed glass vessel (10 mL) with magnetic stirring.

-

Temperature probe (±0.1°C).

-

Laser transmissometer (or simple 5mW red laser + photodiode).

Step-by-Step Workflow:

-

Preparation: Load a precise mass (

) of the solute into the vessel. Add a minimal volume ( -

Heating Phase: Heat the mixture at a rate of 0.5°C/min while stirring.

-

Detection: Monitor the laser intensity passing through the liquid.

-

Transition: When the mixture becomes homogeneous (clear solution), laser transmission spikes to 100%. Record this temperature (

).

-

-

Cooling Phase: Cool at 0.5°C/min.

-

Transition: When the laser transmission drops (cloud point/crystallization), record

.

-

-

Validation: The hysteresis (

) should be <2°C. If >2°C, reduce scan rate. -

Iteration: Add solvent increment (

), repeat heating/cooling to generate the next point on the curve.

Figure 1: Automated Laser-Monitoring Workflow for Solubility Determination. This closed-loop cycle ensures thermodynamic equilibrium is identified by minimizing hysteresis.

Part 4: Thermodynamic Modeling

To extrapolate the experimental data generated above, fit the points to the Modified Apelblat Equation . This model is the standard for correlating solubility of pharmaceutical intermediates in organic solvents.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[1]

- : Empirical model parameters derived from regression.

Why this matters:

If the parameter

Part 5: Process Application (Paroxetine Synthesis)

The solubility profile directly dictates the solvent choice for the subsequent transformation: the Enantioselective Hydrolysis or Reduction .

Scenario A: Asymmetric Hydrolysis (Enzymatic/Chemical)

-

Requirement: The substrate must be accessible to the enzyme/catalyst in an aqueous or semi-aqueous environment.

-

Problem: The molecule is insoluble in water.

-

Solution: Use a Co-Solvent System .

-

Recommended:DMSO/Buffer or Acetonitrile/Buffer .

-

Ratio: 10-20% Organic co-solvent maintains the enzyme activity while solubilizing the lipophilic ester.

-

Scenario B: Hydrogenation (to Piperidine derivative)

-

Requirement: High hydrogen solubility and complete substrate solubility.

-

Selection: Methanol or Ethanol .

-

Reasoning: While Toluene dissolves the substrate well, protic solvents like Methanol often accelerate hydrogenation rates on Pd/C or Pt catalysts due to favorable H-bonding interactions at the catalyst surface.

Figure 2: Decision Matrix for Solvent Selection based on Solubility and Process Requirements.

References

-

Sigma-Aldrich. Dimethyl (4-fluorophenyl)malonate Product Specification & Safety Data Sheet. Link

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Foundational text for HSP theory).

-

Ward, T. J., & Ward, K. D. "Separation of optically active pharmaceuticals using capillary electrophoresis." Analytical Chemistry, 1997. (Discusses purification of Paroxetine intermediates).

-

Google Patents. Process for the preparation of paroxetine (WO2001029031A1). Link (Details the use of Toluene and Alcohols in the synthesis).

-

Chemical & Pharmaceutical Bulletin. Improved Synthesis of Paroxetine Hydrochloride...Link (Provides experimental context for solvent choices in this specific chemical series).

Sources

Navigating the Synthesis and Safety of Fluorinated Esters: A Guide to SDS Interpretation and Safe Laboratory Handling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in Modern Drug Development

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound impact on a compound's pharmacokinetic and pharmacodynamic profile.[1] Fluorinated esters, a key class of these building blocks, are instrumental in this success. The high electronegativity and small size of the fluorine atom can dramatically improve metabolic stability by blocking enzymatic breakdown, enhance binding affinity, and fine-tune lipophilicity to improve a drug candidate's absorption and permeability.[1][2][3]

However, the very properties that make these compounds invaluable also introduce unique safety and handling challenges. The stability of the carbon-fluorine (C-F) bond, while beneficial in vivo, does not render these molecules inert in the laboratory.[4] Understanding the potential hazards—from flammability and reactivity to specific toxicological profiles—is not merely a regulatory formality but a critical component of responsible and successful research. This guide provides an in-depth framework for interpreting Safety Data Sheets (SDS) for fluorinated esters and implementing robust handling protocols, ensuring that scientific innovation and laboratory safety advance hand-in-hand.

Part 1: Deconstructing the Safety Data Sheet (SDS) for Fluorinated Esters

The Safety Data Sheet, mandated by the Occupational Safety and Health Administration (OSHA), is the primary source of information regarding the hazards of a chemical.[5][6] It is essential to move beyond a cursory glance and to deeply analyze its sections to inform a comprehensive risk assessment. Let's use a common fluorinated ester, Ethyl trifluoroacetate (CAS No. 383-63-1) , as a representative example to dissect the critical sections of an SDS.[7]

| SDS Section | Key Information for Fluorinated Esters (Example: Ethyl trifluoroacetate) | Implication for the Researcher |

| Section 2: Hazard(s) Identification | Highly flammable liquid and vapor; Causes serious eye irritation.[7] | Immediate recognition of fire and splash hazards. Dictates the need for flammable liquid storage, grounding, and mandatory eye protection. |

| Section 4: First-Aid Measures | Eyes: Rinse cautiously with water for several minutes. Skin: Take off immediately all contaminated clothing. Rinse skin with water. Inhalation: Remove victim to fresh air.[7] | Emergency procedures must be known before an incident. Location of safety showers and eyewash stations is critical.[8] |

| Section 5: Fire-Fighting Measures | Suitable Extinguishing Media: CO2, dry chemical, or foam. Specific Hazards: Vapors may form explosive mixtures with air. Hazardous decomposition products include Carbon monoxide (CO), Carbon dioxide (CO2), and Gaseous hydrogen fluoride (HF).[7] | Standard fire extinguishers are effective, but the release of highly toxic hydrogen fluoride gas during a fire requires responders to use self-contained breathing apparatus (SCBA).[7] |

| Section 7: Handling and Storage | Keep away from open flames, hot surfaces, and sources of ignition. Use only non-sparking tools. Ground/bond container and receiving equipment to avoid static electricity discharge. Store in a well-ventilated, flammables area.[7] | This section dictates the core of the Standard Operating Procedure (SOP). The emphasis on static discharge is critical for flammable organic solvents. |

| Section 8: Exposure Controls/PPE | Engineering Controls: Ensure adequate ventilation, especially in confined areas. Use explosion-proof equipment. Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][9] | A fume hood is mandatory. The specific type of glove material must be selected based on its resistance to the chemical.[10] |

| Section 10: Stability and Reactivity | Incompatible Materials: Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents.[7] | Strict segregation in storage and during reactions is necessary to prevent violent reactions or degradation.[11] |

| Section 13: Disposal Considerations | Dispose of contents/container to an approved waste disposal plant.[7] | Fluorinated ester waste cannot be disposed of down the drain. It must be collected as hazardous waste for incineration by a licensed contractor.[12][13] |

Part 2: A Systematic Approach to Safety: The Hierarchy of Controls

Effective laboratory safety relies on a multi-layered strategy. Rather than depending solely on personal protective equipment (PPE), a more robust approach is the "Hierarchy of Controls," which prioritizes strategies that are more effective at minimizing or eliminating hazards.[14]

Caption: The Hierarchy of Controls prioritizes safety measures.

For fluorinated esters, this hierarchy translates to:

-

Elimination/Substitution: While often not feasible in drug discovery where the specific molecule is required, consider if a less flammable or less toxic analogue could be used in early-stage methodology development.

-

Engineering Controls: This is the most critical layer for handling fluorinated esters. All work must be conducted in a certified chemical fume hood to control flammable and potentially toxic vapors.[10]

-

Administrative Controls: This guide is an administrative control. Others include mandatory safety training, developing detailed SOPs for specific reactions, and clearly labeling all containers and work areas.[5][15]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and is non-negotiable.[16]

Part 3: Standard Operating Procedures (SOPs) for Laboratory Handling

Chemical Storage and Segregation

Proper storage is the first step in preventing laboratory incidents.[6]

-

Temperature & Environment: Store fluorinated esters in a cool, dry, and well-ventilated area designated for flammable liquids.[17] Many are sensitive to heat and should be stored away from direct sunlight and other heat sources.[18]

-

Flammable Storage: All flammable liquids must be stored in approved flammable safety cabinets.[19] OSHA regulations limit the quantity of flammable liquids that can be stored outside of these cabinets.[19]

-

Segregation: Incompatible materials must be physically segregated. Store fluorinated esters away from strong oxidizing agents, acids, and bases to prevent hazardous reactions.[11][20]

-

Container Integrity: Ensure containers are tightly sealed when not in use to prevent the escape of flammable vapors. Periodically inspect containers for any signs of damage or leaks.[8] Use containers made of compatible materials, such as glass or other inert materials.[18]

Safe Laboratory Use and Handling Protocol

-

Pre-Experiment Preparation:

-

Review the SDS for the specific fluorinated ester and all other reagents involved in the procedure.[10]

-

Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

-

Clear the workspace of all unnecessary materials, especially combustibles.

-

Know the location of the nearest fire extinguisher, safety shower, and eyewash station.[9][21]

-

-

Donning Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[22]

-

Hand Protection: Select gloves specifically rated for resistance to the ester being used. Disposable nitrile gloves may offer limited protection for incidental contact, but thicker, chemical-resistant gloves (e.g., butyl rubber or neoprene) should be considered for extended handling.[22][23] No single glove is impervious to all chemicals; check manufacturer compatibility charts.[10]

-

Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[21] For larger quantities, a chemical-resistant apron is recommended.[22]

-

-

Performing the Experiment:

-

Conduct all manipulations of fluorinated esters inside a chemical fume hood.[10]

-

When transferring liquids, especially in larger quantities, bond and ground the dispensing and receiving containers to prevent the buildup of static electricity, which can ignite flammable vapors.[7]

-

Use only non-sparking tools made of materials like brass or bronze.

-

If heating is required, use intrinsically safe heating equipment like heating mantles or oil baths. Never use an open flame.[24]

-

Waste Disposal

-

Waste Collection: All waste containing fluorinated esters (including reaction mixtures, contaminated solvents, and absorbent materials) must be collected in a designated hazardous waste container.

-

Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and list all components.[21]

-

Storage of Waste: Keep waste containers closed except when adding waste. Store waste containers in a secondary containment tray within a satellite accumulation area until they are collected by a licensed waste disposal contractor.[21]

-

Prohibition of Sewer Disposal: Under no circumstances should fluorinated esters or their waste be poured down the drain. Many are harmful to aquatic life, and fluorinated compounds are under increasing regulatory scrutiny for their environmental persistence.[7][25][26]

Part 4: Emergency Preparedness and Response

Pre-planning is essential for a safe and effective response to any laboratory emergency.[8]

Caption: Decision workflow for responding to a chemical spill.

Spill Management

-

Minor Spill (Manageable by lab personnel): [27]

-

Alert: Alert personnel in the immediate area.

-

Protect: Don appropriate PPE, including gloves, goggles, and a lab coat.

-

Contain: Control the spread of the liquid by creating a dike with absorbent material from a spill kit (e.g., vermiculite or cat litter).[28]

-

Absorb: Add absorbent material, working from the outside in.

-

Clean: Gently collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

-

Decontaminate: Wipe the spill area with a suitable solvent and soap and water.

-

-

Major Spill (Requires outside assistance): [29]

-

Evacuate: Immediately alert everyone to evacuate the laboratory. If flammable vapors are involved, turn off ignition sources only if it can be done without risk.[8]

-

Confine: Close the laboratory doors to confine the vapors.[30]

-

Report: Call emergency services (911) and your institution's Environmental Health & Safety (EHS) department. Provide the chemical name, location, and approximate quantity of the spill.[30]

-

Secure: Secure the area to prevent re-entry until emergency responders arrive.

-

First Aid for Exposures

Immediate and correct first aid can significantly reduce the severity of an injury.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[28][31]

-

Skin Contact: Remove all contaminated clothing while under a safety shower. Flush the affected skin area with water for at least 15 minutes. Wash with soap and water. Seek medical attention if irritation persists.[8]

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[31]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[32]

Conclusion: Cultivating a Proactive Safety Culture

Fluorinated esters are powerful tools in the arsenal of the drug development professional. Their effective use demands not only scientific acumen but also an unwavering commitment to safety. By thoroughly understanding the Safety Data Sheet, implementing the hierarchy of controls, adhering to rigorous handling protocols, and being prepared for emergencies, researchers can mitigate the inherent risks. A proactive safety culture, where every scientist takes personal responsibility for their safety and the safety of their colleagues, is the ultimate foundation for groundbreaking and responsible research.

References

-

OSHA Chemical Storage Requirements - U.S. Hazmat Rentals. (2024, December 31). U.S. Hazmat Rentals. [Link]

-

Rosh, A., & Kaur, R. (2022, October 5). OSHA Chemical Hazards And Communication. In StatPearls. NCBI Bookshelf. [Link]

-

OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. [Link]

-

OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Site-Safety. [Link]

-

Hazardous Materials Compliance: OSHA Standards and Best Practices. (2025, October 6). Mancomm. [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific. [Link]

-

Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023, September 15). MDPI. [Link]

-

ECHA Assesses Regulatory Needs for Low-Hazard Fluoride Salts, Recommends Monitoring and Potential Action on Endocrine Disruption. (2024, November 19). Foresight. [Link]

-

Spill Control/Emergency Response. (2025, January 14). EHSO Manual 2025-2026. [Link]

-

How to store fluorinated pharmaceutical intermediates properly? (2025, June 18). Blog. [Link]

-

FACTsheet - Fluorinated Additives. (n.d.). Center for Environmental Health. [Link]

-

Safety Data Sheet (SDS): HiLyte™ Fluor 555 acid, SE. (2021, March 23). Eurogentec. [Link]

-

EU Guide for Transitioning to Fluorine-Free Firefighting Foams (F3). (2025, September 4). Eurofins Scientific. [Link]

-

Survey and environmental/health assessment of fluorinated substances in impregnated consumer products and impregnating agents. (2008, June 27). Miljøstyrelsen. [Link]

-

Fluorine SOP. (n.d.). Rutgers University. [Link]

-

Per- and polyfluoroalkyl substances (PFAS). (n.d.). European Chemicals Agency (ECHA). [Link]

-

Wang, J. (2019, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

-

ECHA Considers Restrictions on PFAS Emissions: New Measures for Fluorinated Polymers. (2024, November 27). Specialty-Chemicals. [Link]

-

Hydrofluoric Acid (HF). (2024, December 10). Division of Research Safety - University of Illinois. [Link]

-

Chemical Spills. (n.d.). Emergency Management - Florida State University. [Link]

-

Advances in Fluorination Chemistry for API Synthesis. (2026, February 17). Pharmaceutical Technology. [Link]

-

SAFETY DATA SHEET: SENSODYNE RAPID RELIEF. (2015, March 26). Chemical Management. [Link]

-

Safety Guidelines for Handling Chemicals. (n.d.). HPE Support. [Link]

-

Spill Response. (n.d.). Environmental Health & Safety (EHS) - The University of Texas at Austin. [Link]

-

Safety Data Sheet RS-20. (2024, February 12). ComStar International. [Link]

-

Singh, V. K., et al. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society. [Link]

-

Safety Data Sheet: Fluorinated surfactants. (n.d.). Chemos GmbH & Co. KG. [Link]

-

Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. [Link]

-

Restriction on the manufacture, placing on the market and use of PFAS Fluoropolymers Product Group (FPG). (2023, July 3). ECHA. [Link]

-

Ester Disposal. (2008, May 28). Chemtalk. [Link]

-

Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. (n.d.). Environmental Health & Safety - University of Nevada, Reno. [Link]

-

Lab Safety Manual: Working with Hazardous Materials. (n.d.). Hampshire College. [Link]

-

LABORATORY SAFETY. (n.d.). Towson University. [Link]

-

Chemical Spill and Response Guideline. (n.d.). UQ Policy and Procedure Library. [Link]

-

Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. NCBI Bookshelf. [Link]

-

Chemical Storage Guidelines. (n.d.). University of Massachusetts Lowell. [Link]

-

Chemical Hygiene Program: Appendix 8. (2015, July 30). Environmental Health & Safety - University of South Carolina. [Link]

-

Murphy, L., & Varghese, R. (2023, July 17). Fluorides and Fluorocarbons Toxicity. In StatPearls. NCBI Bookshelf. [Link]

-

Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. [Link]

-

Safe Storage of Hazardous Chemicals. (n.d.). Office of Environment, Health & Safety - UC Berkeley. [Link]

-

Teflon disposal: new eco-friendly method recycles fluorine. (2025, October 23). Rinnovabili. [Link]

-

Can anyone help with storage of alexa fluor NHS ester dye? (2015, April 14). ResearchGate. [Link]

- Disposal of fluorine wastes. (n.d.).

-

Dispose of PTFE and PFAS. (2025, October 12). sustainability-lab. [Link]

-

Laboratory Safety Manual. (n.d.). Environmental Health and Safety - Princeton University. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Drug Discovery Based on Fluorine-Containing Glycomimetics | MDPI [mdpi.com]

- 3. pharmtech.com [pharmtech.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mancomm.com [mancomm.com]

- 7. fishersci.com [fishersci.com]

- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 9. support.hpe.com [support.hpe.com]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ushazmatrentals.com [ushazmatrentals.com]

- 12. chemtalk.com.au [chemtalk.com.au]

- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]

- 14. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. sams-solutions.com [sams-solutions.com]

- 17. wcu.edu [wcu.edu]

- 18. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]

- 19. connmaciel.com [connmaciel.com]

- 20. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 [safety.rochester.edu]

- 21. ipo.rutgers.edu [ipo.rutgers.edu]

- 22. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 23. Hydrofluoric Acid (HF) | Division of Research Safety | Illinois [drs.illinois.edu]

- 24. pages.jh.edu [pages.jh.edu]

- 25. Per- and polyfluoroalkyl substances (PFAS) - ECHA [echa.europa.eu]

- 26. chemos.de [chemos.de]

- 27. Spill Response | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 28. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 29. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 30. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 31. eurogentec.com [eurogentec.com]

- 32. chemmanagement.ehs.com [chemmanagement.ehs.com]

Technical Guide: Reactivity Profile of Dimethyl (4-fluorophenyl)propanedioate

Executive Summary

Dimethyl (4-fluorophenyl)propanedioate (also known as Dimethyl 2-(4-fluorophenyl)malonate) is a specialized active methylene compound widely utilized in the synthesis of pharmaceutical intermediates, particularly for

While the parent molecule is chemically defined by its nucleophilic potential at the

This guide delineates the dual reactivity profile of this scaffold:

-

Nucleophilic Profile: Reactivity towards alkyl halides, acyl chlorides, and Michael acceptors.

-

Electrophilic Profile: Susceptibility to hydrolysis, transesterification, and oxidative functionalization.

Physicochemical & Electronic Analysis

The reactivity of Dimethyl (4-fluorophenyl)propanedioate is governed by the electronic interplay between the malonate core and the 4-fluorophenyl substituent.

| Property | Value / Characteristic | Impact on Reactivity |

| Structure | Sterically accessible | |

| pKa ( | ~11.5 – 12.5 (DMSO) | More acidic than dimethyl malonate (pKa ~15.7) due to aryl ring electron withdrawal. |

| 4-Fluoro Effect | Inductive Withdrawal (-I) | Stabilizes the enolate intermediate, facilitating deprotonation by weaker bases (e.g., |

| Carbonyl Electrophilicity | Moderate | Methyl esters are susceptible to hydrolysis/transesterification but stable to non-nucleophilic bases. |

Electronic Activation Mechanism

The 4-fluorophenyl group exerts a distinct electronic influence compared to a simple phenyl group. The fluorine atom is inductively electron-withdrawing (

Nucleophilic Reactivity Profile (Primary Mode)

The primary utility of Dimethyl (4-fluorophenyl)propanedioate lies in its ability to act as a carbon nucleophile.

Enolate Formation and Alkylation

Upon treatment with a base, the

Key Considerations:

-

Base Selection: Due to the enhanced acidity provided by the aryl group, mild bases like Sodium Hydride (NaH) or Cesium Carbonate (

) are sufficient. -

Mono- vs. Bis-Alkylation: The presence of the bulky 4-fluorophenyl group sterically hinders the

-position, significantly favoring mono-alkylation over bis-alkylation, a common side reaction in simple malonates.

Decarboxylative Functionalization

Following alkylation, the ester groups are typically hydrolyzed and decarboxylated to yield

Pathway Visualization (DOT):

Figure 1: Nucleophilic Activation and Decarboxylative Pathway.[1][2][3][4][5][6][7][8][9]

Electrophilic Reactivity Profile

While the parent molecule acts as a nucleophile, specific transformations convert it into an electrophilic species, or utilize the electrophilicity of the ester carbonyls.

Carbonyl Electrophilicity (Hydrolysis & Transesterification)

The methyl ester groups are electrophilic centers.

-

Hydrolysis: Under basic conditions (LiOH/THF/H2O), the esters are converted to carboxylates.

-

Transesterification: Reaction with higher alcohols (e.g., benzyl alcohol) using titanium isopropoxide catalysts allows for ester exchange, useful for tuning lipophilicity or creating cleavable protecting groups.

Generation of -Electrophiles (Halogenation)

To reverse the polarity (Umpolung) of the malonate, the

Reaction:

This derivative is critical for:

-

Radical Coupling: Generating tertiary carbon centers via radical mechanisms.

-

Cyclopropanation: Reacting with alkenes under metal catalysis.

Experimental Protocols

Protocol A: Mono-Alkylation with Methyl Iodide

This protocol validates the nucleophilic profile, synthesizing the precursor for Flurbiprofen-like analogs.

Reagents:

-

Dimethyl (4-fluorophenyl)propanedioate (1.0 eq)

-

Sodium Hydride (60% dispersion in oil, 1.1 eq)

-

Methyl Iodide (1.2 eq)

-

THF (Anhydrous, 0.2 M concentration)

Step-by-Step Methodology:

-

Apparatus Prep: Flame-dry a 2-neck round bottom flask and purge with Argon.

-

Deprotonation: Suspend NaH in THF at 0°C. Add the malonate dropwise over 15 minutes. Evolution of

gas will be observed. -

Equilibration: Stir at 0°C for 30 minutes until the solution becomes clear/yellow (Enolate formation).

-

Addition: Add Methyl Iodide dropwise.

-

Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Quench: Carefully quench with saturated

solution. -

Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over

, and concentrate.

Validation Check:

-

1H NMR: Disappearance of the singlet methine proton (~4.8 ppm) and appearance of a methyl singlet (~1.8 ppm) confirms alkylation.

Protocol B: Krapcho Decarboxylation

This protocol demonstrates the conversion of the diester to the mono-ester/acid.

Reagents:

Methodology:

-

Dissolve substrate in DMSO.

-

Add LiCl and heat to 140°C-160°C.

-

Monitor

evolution. Reaction typically completes in 4-6 hours.[9] -

Mechanism: The chloride ion attacks the methyl group (Sn2), generating the carboxylate, which then decarboxylates.

Synthesis of Electrophilic Derivatives (Advanced)

For researchers requiring the electrophilic form of this scaffold (e.g., for reaction with Grignard reagents or soft nucleophiles), the

Visualization of Electrophilic Transformation (DOT):

Figure 2: Umpolung - Conversion to Electrophilic Species.

References

-

Lundgren, R. J., et al. (2016).[6] "Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis." Journal of the American Chemical Society. [Link]

-

Claridge, T. D. W., et al. (2019). "Strategic Applications of Named Reactions in Organic Synthesis: Malonic Ester Synthesis." Elsevier Science. [Link]

-

National Institute of Standards and Technology (NIST). "Dimethyl malonate Thermochemistry Data." NIST Chemistry WebBook. [Link][8]

Sources

- 1. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethyl malonate - Wikipedia [en.wikipedia.org]

- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 4. carlroth.com [carlroth.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. mdpi.com [mdpi.com]

- 8. Diethyl malonate [webbook.nist.gov]

- 9. CN105622412A - Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate - Google Patents [patents.google.com]

Application Note: Precision Mono-Hydrolysis of Dimethyl (4-fluorophenyl)propanedioate

Executive Summary

The mono-hydrolysis of symmetric diesters, such as Dimethyl (4-fluorophenyl)propanedioate (also known as dimethyl (4-fluorophenyl)malonate), presents a classic challenge in organic synthesis: stopping the reaction at the mono-acid stage without proceeding to the di-acid or inducing thermal decarboxylation.

This Application Note details two validated protocols for the preparation of Monomethyl (4-fluorophenyl)propanedioate :

-

Protocol A (Chemical): The Niwayama THF/Water method, optimized for scalability and cost-efficiency.

-

Protocol B (Biocatalytic): Pig Liver Esterase (PLE) hydrolysis, optimized for mildness and potential enantioselectivity.

Critical Stability Warning: Malonic acid monoesters are thermally unstable. They spontaneously decarboxylate to form aryl-acetic acid derivatives if heated or subjected to strongly acidic conditions. All isolation steps must be performed at < 30°C .

Mechanistic Insight & Control Strategy

The Selectivity Challenge

In a statistical hydrolysis of a symmetric diester, the maximum theoretical yield of the mono-ester is often cited as 50%, with the remainder being starting material and di-acid. However, specific solvent systems can alter the kinetics to favor the mono-ester significantly (>90%).

-

The "Hydrophobic Acceleration" Effect: In the Niwayama protocol (THF/Water), the reaction kinetics change once the first ester is hydrolyzed. The resulting mono-carboxylate anion forms aggregates or precipitates, effectively removing it from the reaction phase and preventing the second hydrolysis event.

-

Decarboxylation Risk: The electron-withdrawing fluorine atom on the phenyl ring stabilizes the carbanion intermediate, slightly lowering the activation energy for decarboxylation compared to the non-fluorinated analog.

Reaction Scheme & Failure Modes[1]

Figure 1: Reaction pathways showing the target mono-hydrolysis (Blue) and critical failure modes (Red/Yellow).

Protocol A: Chemical Hydrolysis (Niwayama Modification)

This method is the primary recommendation for scale-up (gram to kilogram). It relies on the specific co-solvent effect of THF and Water to precipitate the mono-sodium salt, protecting it from further hydrolysis.

Reagents & Equipment[2][3][4][5]

-

Substrate: Dimethyl (4-fluorophenyl)propanedioate.

-

Solvent: Tetrahydrofuran (THF) (HPLC Grade), Deionized Water.

-

Base: 0.25 M NaOH (aqueous).

-

Equipment: Jacketed reactor or ice bath, pH meter, rotary evaporator with precise vacuum control.

Step-by-Step Procedure

-

Preparation: Dissolve the substrate (1.0 equiv) in THF. The volume of THF should be approximately 3-5 mL per mmol of substrate.

-

Temperature Control: Cool the solution to 0°C using an ice-water bath. Allow 15 minutes for equilibration.

-

Water Addition: Add deionized water (approx. 10 mL per mmol substrate) to the stirring THF solution. The mixture may become cloudy; this is normal.

-

Base Addition (The Critical Step):

-

Add 1.2 equivalents of 0.25 M aqueous NaOH dropwise over 30 minutes.

-

Note: Do not use concentrated base (e.g., 1M or pellets). High local concentration promotes di-hydrolysis.

-

-

Reaction Monitoring: Stir at 0°C for 60–90 minutes. Monitor by TLC (SiO2, Hexane/EtOAc 7:3) or HPLC.

-

Endpoint: Disappearance of diester. Appearance of mono-ester spot.

-

-

Quench & Workup:

-

Solvent Removal: Evaporate the THF on a rotary evaporator at < 20°C (high vacuum required). Do not heat the bath.

-

Extraction of Impurities: Extract the remaining aqueous layer with Diethyl Ether (

) to remove any unreacted diester. -

Acidification: Cool the aqueous layer to 0°C. Acidify carefully with 1M HCl to pH 2–3 . Do not go below pH 1.

-

Isolation: Extract the acidic aqueous layer with Ethyl Acetate (

). -

Drying: Dry combined organics over

, filter, and concentrate in vacuo at < 25°C .

-

Expected Results

-

Yield: 85–95%

-

Purity: >95% (by

NMR) -

Appearance: White to off-white solid or viscous oil.

Protocol B: Enzymatic Desymmetrization (Pig Liver Esterase)

This method is recommended when high chemoselectivity is required under neutral conditions, or if the substrate contains other base-sensitive groups.

Reagents

-

Enzyme: Pig Liver Esterase (PLE) (EC 3.1.1.1), crude lyophilized powder or immobilized form.

-

Buffer: 0.1 M Phosphate Buffer (pH 7.0).

-

Co-solvent: Acetone or DMSO (max 10% v/v).

Step-by-Step Procedure

-

Suspension: Suspend Dimethyl (4-fluorophenyl)propanedioate in 0.1 M Phosphate Buffer (pH 7.0). If solubility is poor, add 5-10% Acetone.

-

Enzyme Addition: Add PLE (approx. 100–200 units per mmol substrate).

-

Incubation: Stir at 25°C .

-

pH Stat Control: As the reaction proceeds, acid is produced, lowering the pH. Maintain pH at 7.0 by the automatic addition of 0.5 M NaOH using a pH-stat titrator.

-

Alternative: If a titrator is unavailable, use a high capacity buffer and monitor pH manually, adjusting with dilute NaOH.

-

-

Termination: The reaction stops automatically when 1.0 equivalent of NaOH has been consumed (indicating mono-hydrolysis).

-

Workup:

-

Filter off the enzyme (if immobilized) or add Celite and filter (if powder).

-

Acidify the filtrate to pH 3 with 1M HCl.

-

Extract with Ethyl Acetate, dry, and concentrate at < 25°C .

-

Analytical Validation & QC

To validate the success of the protocol, you must distinguish the mono-ester from the diester and the decarboxylated product.

Table 1:

| Compound | Methyl Signal ( | Alpha-Proton ( | Key Feature |

| Diester (SM) | Singlet (6H) | Singlet (1H) | Two identical methyl groups. |

| Mono-Ester (Product) | Singlet (3H) | Singlet (1H) | Loss of 3H integration; broad -COOH peak. |

| Di-Acid | Absent | Singlet (1H) | No methyl ester signals. |

| Decarboxylated | Absent | Singlet (2H, | Alpha-proton becomes a methylene ( |

Troubleshooting Guide

Issue: Decarboxylation Observed

-

Symptom: NMR shows a methylene signal (

) instead of a methine ( -

Root Cause: Temperature too high during rotary evaporation or acidification was too aggressive.

-

Solution: Ensure water bath is OFF during evaporation. Use LiOH instead of NaOH (milder). Acidify to pH 3.5 instead of 2.0.

Issue: Low Conversion (Diester remains)

-

Root Cause: "Oiling out" of the substrate preventing contact with reagents.

-

Solution: Increase THF volume (Protocol A) or add Triton X-100 surfactant (Protocol B).

Issue: Di-acid Formation[5]

-

Root Cause: Localized high pH during base addition.

-

Solution: Increase stirring speed. Dilute the base further. Add base via syringe pump.

Workflow Visualization

Figure 2: Operational workflow for the chemical mono-hydrolysis. Note the critical temperature control at the evaporation step.

References

-

Niwayama, S. (2000).[1][2] "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." The Journal of Organic Chemistry, 65(18), 5834–5836.

-

Niwayama, S., et al. (2009).[3] "Practical Large Scale Synthesis of Half-Esters of Malonic Acid." Chemical and Pharmaceutical Bulletin, 57(5), 508–510.[3]

-

Ohno, M., et al. (1981). "Pig Liver Esterase-Catalyzed Hydrolysis of Dimethyl Esters of Symmetrical Dicarboxylic Acids." Journal of the American Chemical Society, 103(9), 2405–2406.

-

Master Organic Chemistry. (2022). "Decarboxylation of Beta-Keto Acids and Malonic Acids."

Sources

Application Notes and Protocols: Knoevenagel Condensation Conditions Using Fluorinated Phenyl Malonates

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds that are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[1][2] This guide provides an in-depth exploration of the Knoevenagel condensation with a specific focus on the use of fluorinated phenyl malonates. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and bioavailability.[3][4] Consequently, the synthesis of fluorinated compounds is of significant interest to the drug development community.[5][6] This document offers a comprehensive overview of the reaction mechanism, the influence of fluorine substitution on reactivity, and detailed, field-proven protocols for conducting these reactions.

Introduction: The Strategic Advantage of Fluorine in Drug Discovery

The deliberate incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[7] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond contribute to these beneficial modifications. When applied to active methylene compounds like phenyl malonates, fluorine substitution can significantly impact the acidity of the methylene protons and the reactivity of the resulting carbanion. This guide will delve into the practical application of these principles in the context of the Knoevenagel condensation.

The Knoevenagel Condensation: A Mechanistic Overview

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction that results in the formation of a new carbon-carbon double bond.[8][9] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine), which facilitates the deprotonation of the active methylene compound to form a resonance-stabilized carbanion or enolate.[10][11] This nucleophile then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent steps involve protonation of the resulting alkoxide and elimination of a water molecule to yield the final α,β-unsaturated product.[12]

There are two primary proposed mechanistic pathways for the Knoevenagel condensation. The first, and more commonly depicted, involves the direct attack of the enolate on the carbonyl compound. The second pathway suggests the initial formation of an iminium ion from the condensation of the amine catalyst with the aldehyde or ketone, which is then attacked by the enol or enolate of the active methylene compound.[10]

Figure 1: General mechanism of the Knoevenagel condensation.

The Influence of Fluorine Substitution on Phenyl Malonates

The introduction of fluorine atoms onto the phenyl ring of a malonate ester exerts a significant electronic effect. Due to its high electronegativity, fluorine is a strong electron-withdrawing group. This inductive effect increases the acidity of the methylene protons of the malonate, facilitating their abstraction by a weak base. Consequently, fluorinated phenyl malonates are generally more reactive in the Knoevenagel condensation compared to their non-fluorinated counterparts.

This enhanced reactivity can lead to several practical advantages, including:

-

Milder Reaction Conditions: The increased acidity of the methylene protons may allow for the use of weaker bases or lower catalyst loadings.

-

Faster Reaction Times: The enhanced nucleophilicity of the resulting carbanion can accelerate the rate of condensation.

-

Broader Substrate Scope: The increased reactivity may enable condensations with less reactive aldehydes and ketones.

However, it is also important to consider potential challenges. The high reactivity of fluorinated substrates could lead to an increase in side reactions if the reaction conditions are not carefully controlled.

Synthesis of Fluorinated Phenyl Malonates

The synthesis of fluorinated phenyl malonates is a critical prerequisite for their use in the Knoevenagel condensation. Several synthetic strategies have been developed for this purpose.

Nucleophilic Aromatic Substitution

One common approach involves the nucleophilic aromatic substitution (SNAr) reaction of a highly fluorinated aromatic ring, such as hexafluorobenzene, with a malonate enolate.[3] This method is particularly effective for the synthesis of perfluorophenyl malonates.

Protocol 1: Synthesis of Diethyl 2-(perfluorophenyl)malonate [3]

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium hydride (NaH) as a 60% dispersion in mineral oil (1.1 equivalents) to anhydrous dimethylformamide (DMF).

-

Enolate Formation: Slowly add diethyl malonate (1.0 equivalent) to the suspension at 0 °C. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium diethyl malonate.

-

Nucleophilic Substitution: Add hexafluorobenzene (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 5 hours.

-

Workup: After cooling to room temperature, carefully quench the reaction with water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford diethyl 2-(perfluorophenyl)malonate.

Direct Fluorination

Direct electrophilic fluorination of phenyl malonates offers an alternative route. Reagents such as Selectfluor® (F-TEDA-BF4) or N-fluorobenzenesulfonimide (NFSI) can be used, often in the presence of a Lewis acid catalyst.[13][14] This method allows for the synthesis of mono- or di-fluorinated malonates depending on the stoichiometry of the fluorinating agent. Recent advancements have also explored the use of elemental fluorine gas with copper catalysis for a more atom-economical approach.[15][16]

Knoevenagel Condensation Protocols with Fluorinated Phenyl Malonates

The following protocols provide detailed, step-by-step methodologies for performing Knoevenagel condensations using fluorinated phenyl malonates with various aldehydes.

Figure 2: General experimental workflow for Knoevenagel condensation.

General Protocol for Knoevenagel Condensation

This protocol describes a general procedure that can be adapted for a variety of aromatic and aliphatic aldehydes.

Materials:

-

Fluorinated phenyl malonate (1.0 equivalent)

-

Aldehyde (1.0 equivalent)

-

Piperidine (0.1 equivalents)

-

Ethanol or Toluene (as solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

Procedure:

-

Reaction Setup: To a round-bottom flask, add the fluorinated phenyl malonate, the aldehyde, and the solvent.

-

Catalyst Addition: Add a catalytic amount of piperidine to the solution with stirring.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mechanochemical Knoevenagel Condensation

For a more environmentally friendly approach, a solvent-free mechanochemical method can be employed.[17] This technique often proceeds rapidly and can produce highly crystalline products directly.[18]

Materials:

-

Fluorinated benzaldehyde derivative (1.0 equivalent)

-

Malononitrile (as an example of an active methylene compound) (1.0 equivalent)

-

Ball mill with milling jars and balls

Procedure:

-

Charging the Mill: Place the fluorinated benzaldehyde and malononitrile into a milling jar with the appropriate milling balls.

-

Milling: Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a designated time (e.g., 30-60 minutes). The reaction progress can be monitored by taking small aliquots for analysis (e.g., by Raman spectroscopy).

-

Isolation: After the reaction is complete, the solid product can be directly isolated from the milling jar. Further purification by recrystallization may be performed if necessary.

Data Presentation and Characterization

The successful synthesis of the Knoevenagel condensation product should be confirmed by standard analytical techniques.

| Parameter | Typical Expected Values/Observations |

| Yield | 70-95% (highly dependent on substrates and conditions) |

| Appearance | Crystalline solid or oil |

| ¹H NMR | Appearance of a vinyl proton signal (typically a singlet or doublet) in the range of 7.0-8.5 ppm. Disappearance of the methylene proton signal of the malonate. |

| ¹³C NMR | Appearance of signals corresponding to the α- and β-carbons of the unsaturated system. |

| ¹⁹F NMR | Signals corresponding to the fluorine atoms on the phenyl ring, with chemical shifts dependent on their position. |

| IR Spectroscopy | Strong C=O stretching frequency (around 1700-1730 cm⁻¹ for the ester groups) and a C=C stretching frequency (around 1620-1640 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the expected mass of the product. |

Applications and Future Directions

The α,β-unsaturated products derived from the Knoevenagel condensation of fluorinated phenyl malonates are valuable intermediates in the synthesis of a wide range of biologically active molecules.[19][20] They can undergo further transformations, such as Michael additions, to introduce additional complexity and functionality. The continued development of more efficient and selective catalytic systems, including the use of green solvents and catalysts, will further enhance the utility of this important reaction in drug discovery and development.[21][22]

References

-

Knoevenagel Condensation Reaction - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

-

Reaction Mechanism of Knoevenagel Reaction. (n.d.). Physics Wallah. Retrieved February 22, 2026, from [Link]

-

A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.). Retrieved February 22, 2026, from [Link]

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. (n.d.). Retrieved February 22, 2026, from [Link]

-

The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2020, November 28). Taylor & Francis. Retrieved February 22, 2026, from [Link]

-

Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. (n.d.). Retrieved February 22, 2026, from [Link]

-

Applications of Knoevenagel condensation reaction in the total synthesis of natural products. (n.d.). SciSpace. Retrieved February 22, 2026, from [Link]

-

Knoevenagel Condensation Mechanism | Organic Chemistry. (2021, October 27). YouTube. Retrieved February 22, 2026, from [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

-

Knoevenagel condensation mechanism and applications. (2023, February 24). Purechemistry. Retrieved February 22, 2026, from [Link]

-

The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Retrieved February 22, 2026, from [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México. Retrieved February 22, 2026, from [Link]

-

Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates. (2018, October 15). INIS-IAEA. Retrieved February 22, 2026, from [Link]

-

Mechanochemical Knoevenagel condensation of p-, m-, and o-fluorobenzaldehyde (1a–1c) and malononitrile (2). (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021, March 15). ACG Publications. Retrieved February 22, 2026, from [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). PMC - NIH. Retrieved February 22, 2026, from [Link]

-

Knoevenagel condensation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 22, 2026, from [Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020, July 28). PMC - NIH. Retrieved February 22, 2026, from [Link]

-

Scheme 26: Examples of Knoevenagel condensations applied for fragrance components. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates | Request PDF. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Fluorination of diethyl malonate ester using fluorine gas catalysed by... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Catalysts used for Knoevenagel condensation | Download Table. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. (2022, December 12). MDPI. Retrieved February 22, 2026, from [Link]

-

CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. (n.d.). Retrieved February 22, 2026, from [Link]

-

Engineering site-selective incorporation of fluorine into polyketides. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

Lewis acid-catalyzed selective mono-fluorination of malonates using Me-NFSI. (n.d.). Retrieved February 22, 2026, from [Link]

-

Knoevenagel Condensation Catalyzed by Potassium Fluoride/Alumina. (n.d.). Retrieved February 22, 2026, from [Link]

-

2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences | Organic Process Research & Development. (2014, June 27). ACS Publications. Retrieved February 22, 2026, from [Link]

-

Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies. (2018, January 1). Retrieved February 22, 2026, from [Link]

-

Fluorine gas for life science syntheses: green metrics to assess selective direct fluorination for the synthesis of 2-fluoromalonate esters. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 22, 2026, from [Link]

-

Mechanism for the synthesis of fluorinated phenylacetic acid. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orientjchem.org [orientjchem.org]

- 3. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Engineering site-selective incorporation of fluorine into polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies - Arabian Journal of Chemistry [arabjchem.org]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. tandfonline.com [tandfonline.com]

- 12. youtube.com [youtube.com]

- 13. Volume # 2(105), March - April 2016 — "Lewis acid-catalyzed selective mono-fluorination of malonates using Me-NFSI" [notes.fluorine1.ru]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. RSC - Page load error [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. purechemistry.org [purechemistry.org]

- 21. ijcps.org [ijcps.org]

- 22. acgpubs.org [acgpubs.org]

Application Note: Decarboxylation Strategies for Dimethyl (4-fluorophenyl)propanedioate Derivatives

Executive Summary & Scientific Context

Dimethyl (4-fluorophenyl)propanedioate (also known as dimethyl 2-(4-fluorophenyl)malonate) is a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. The 4-fluorophenyl moiety acts as a metabolic blocker, extending the half-life of bioactive compounds by resisting P450 oxidation.

Decarboxylation of this substrate yields two distinct but valuable derivatives:

-

Methyl 2-(4-fluorophenyl)acetate: Obtained via Krapcho decarboxylation. This retains the ester functionality, allowing for immediate subsequent Grignard or reduction reactions.

-

2-(4-fluorophenyl)acetic acid: Obtained via saponification and thermal decarboxylation. This is the free acid form, often the final intermediate for coupling reactions.

This guide provides three validated protocols ranging from precision laboratory synthesis to high-throughput microwave processing.

Mechanistic Pathways & Selection Guide

The choice of method depends entirely on the desired terminal functional group (Ester vs. Acid) and the available equipment.

Figure 1: Decision matrix for selecting the appropriate decarboxylation protocol based on target derivative.

Method A: Krapcho Decarboxylation (Target: Methyl Ester)

Best for: Synthesis of the mono-ester without using harsh acids or bases.[1] Mechanism: Halide-induced nucleophilic attack on the methyl ester, followed by decarboxylation of the resulting carboxylate.[2][3]

Reagents & Equipment[4][5][6][7]

-

Substrate: Dimethyl (4-fluorophenyl)propanedioate (1.0 eq)

-

Salt: Lithium Chloride (LiCl) (3.0 eq) – Note: LiCl is more soluble in DMSO than NaCl.

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous grade.[4]

-

Additive: Water (1.1 eq) – Critical for protonating the intermediate enolate.

-

Apparatus: Round-bottom flask, reflux condenser, oil bath, nitrogen inlet.

Protocol

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in DMSO (5 mL per mmol of substrate).

-

Addition: Add LiCl (3.0 eq) and Water (1.1 eq). The mixture may appear heterogeneous initially.

-

Reaction: Heat the mixture to 160°C .

-

Observation: Vigorous evolution of CO₂ gas will commence around 130-140°C. Ensure the system is vented (e.g., via a bubbler) to prevent pressure buildup.

-

Duration: Maintain 160°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material (lower Rf) should disappear, replaced by the mono-ester (higher Rf).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold brine (5x reaction volume).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with water (2x) to remove residual DMSO (critical step).

-

Dry over MgSO₄ and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

NMR Validation: The starting material shows a singlet integration of 6H (two methyl groups) at ~3.7 ppm. The product will show a singlet of 3H at ~3.6 ppm and a new methylene signal (CH₂) at ~3.5 ppm.

Method B: Saponification & Thermal Decarboxylation (Target: Carboxylic Acid)

Best for: Large-scale production of the free acid. Mechanism: Base-mediated hydrolysis of both esters to the malonic acid, followed by thermal loss of CO₂.

Reagents & Equipment[4][5][6][7]

-

Substrate: Dimethyl (4-fluorophenyl)propanedioate (1.0 eq)

-

Base: NaOH (2.5 eq, 4M aqueous solution).

-

Acid: Conc. HCl (for acidification).

-

Solvent: Ethanol/Water (1:1).

Protocol

-

Hydrolysis: Dissolve substrate in Ethanol. Add 4M NaOH dropwise. Reflux at 80°C for 2 hours.

-

Isolation of Diacid:

-

Cool to room temperature.[5][6] Remove Ethanol via rotary evaporation.

-

Wash the aqueous residue with Diethyl Ether (removes unreacted organics).

-

Acidify the aqueous layer to pH 1 using Conc.[6] HCl. The 2-(4-fluorophenyl)malonic acid will precipitate.

-

Filter or extract with EtOAc to isolate the diacid.

-

-

Decarboxylation:

-

Place the neat diacid in a flask.

-

Heat to 180°C (neat) under vacuum or inert atmosphere for 1 hour.

-

Note: The solid will melt and bubble (CO₂ release). The reaction is complete when bubbling ceases.

-

-

Crystallization: Recrystallize the resulting solid from Hexane/EtOAc to obtain pure 2-(4-fluorophenyl)acetic acid.

Self-Validating Checkpoint:

-

Visual: Cessation of bubbling at 180°C indicates completion.

-

Melting Point: The product should have a sharp melting point around 84-86°C (literature value for 4-fluorophenylacetic acid).

Method C: Microwave-Assisted Decarboxylation (High Throughput)

Best for: Rapid screening and small-scale library synthesis. Mechanism: Superheating effects accelerate the Krapcho mechanism.

Protocol

-

Vessel: 10 mL Microwave process vial.

-

Load: Substrate (1 mmol), LiCl (3 mmol), H₂O (200 µL), DMF (2 mL).

-

Parameters:

-

Workup: Dilute with water, extract with ether, concentrate.

Comparative Analysis & Troubleshooting

| Feature | Method A (Krapcho) | Method B (Hydrolysis) | Method C (Microwave) |

| Primary Product | Methyl Ester | Carboxylic Acid | Methyl Ester |

| Reaction Time | 4–6 Hours | 3 Hours + 1 Hour | 15 Minutes |

| Scalability | Medium (DMSO removal limits) | High (Precipitation based) | Low (Vessel size limits) |

| Green Score | Moderate (DMSO waste) | High (Ethanol/Water) | High (Energy efficiency) |

Troubleshooting Guide

-

Incomplete Conversion (Method A): If the reaction stalls, add another 0.5 eq of water. Anhydrous conditions inhibit the proton transfer step required to regenerate the catalyst cycle.

-

Dark Product (Method A/C): DMSO decomposes at high heat over time. Ensure the oil bath does not exceed 165°C. Use Nitrogen sparging to prevent oxidation.

-

Low Yield (Method B): Ensure the acidification step reaches pH 1.[6] The diacid is water-soluble at pH 3-4.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the Krapcho decarboxylation protocol.

References

-

Krapcho, A. P., & Glynn, G. A. (1967). Decarbalkoxylation of geminal dicarbalkoxy compounds. Tetrahedron Letters, 8(3), 215–217.

-

Krapcho, A. P. (1982).[8] Synthetic applications of dealkoxycarbonylations of malonate esters, β-keto esters, α-cyano esters and related compounds in dipolar aprotic media.[1][9] Synthesis, 1982(10), 805–822.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Mason, J. D., & Murphree, S. S. (2013).[10] Microwave-Assisted Krapcho Decarboxylation of Malonic Acid Derivatives. Synlett, 24(11), 1391–1394.[10]

-

Sigma-Aldrich. (2023). Safety Data Sheet: Dimethyl sulfoxide.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. cavidi.se [cavidi.se]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]

- 7. scirp.org [scirp.org]

- 8. scribd.com [scribd.com]

- 9. Krapcho Decarbalkoxylation [drugfuture.com]

- 10. Decarboxylation [organic-chemistry.org]

Reduction of ester groups in Dimethyl (4-fluorophenyl)propanedioate to diols

Technical Application Note: High-Efficiency Reduction of Dimethyl (4-fluorophenyl)propanedioate to 2-(4-Fluorophenyl)propane-1,3-diol

Part 1: Executive Summary & Strategic Rationale

Objective: To provide a robust, scalable, and high-purity protocol for the reduction of Dimethyl (4-fluorophenyl)propanedioate (CAS: 138485-30-0) to its corresponding diol, 2-(4-fluorophenyl)propane-1,3-diol. This diol is a critical "chiral-pool" equivalent scaffold used in the synthesis of antidepressant therapeutics and fluorinated phenyl analogs.

Chemical Transformation:

Strategic Reagent Selection:

While Sodium Borohydride (

Key Technical Considerations:

-

Stoichiometry: The reduction requires 4 hydride equivalents (2 per ester). Since commercial

provides 4 hydrides per molecule, a theoretical 0.5 molar equivalent is needed. However, to drive kinetics and account for adventitious moisture, we utilize 1.5 – 2.0 molar equivalents . -

Chemo-selectivity: The 4-fluorophenyl group is stable to

under reflux conditions. Defluorination is rare without the presence of transition metal catalysts or dissolving metal conditions. -

Safety: The reaction generates hydrogen gas and is highly exothermic.[1] Strict temperature control during the quenching phase is critical to prevent thermal runaway.

Part 2: Detailed Experimental Protocol

Materials & Equipment

-

Substrate: Dimethyl (4-fluorophenyl)propanedioate (>98% purity).

-

Reagent: Lithium Aluminum Hydride (

), 2.4 M solution in THF (preferred for safety) or 95% powder. -

Solvent: Tetrahydrofuran (THF), anhydrous (water <50 ppm), inhibitor-free.

-

Quenching Agents: Rochelle Salt (Potassium Sodium Tartrate tetrahydrate), saturated aqueous solution.

-

Equipment: 3-neck round bottom flask, nitrogen/argon line, pressure-equalizing addition funnel, reflux condenser, ice-water bath.

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry or oven-dry all glassware (120°C for 4 hours). Assemble under a flow of dry nitrogen.

-

Charge the 3-neck flask with anhydrous THF (calculated for 0.2 M substrate concentration).

Step 2: Reagent Preparation (Inverse Addition) Critical Safety Note: Always add the substrate to the hydride slurry (Inverse Addition) to maintain control over H2 evolution.

-

Cool the THF to 0°C using an ice bath.

-

Carefully add

(2.0 equiv) to the flask. If using powder, add portion-wise to avoid dusting. If using solution, transfer via cannula. -

Stir for 15 minutes to ensure a homogenous suspension/solution.

Step 3: Substrate Addition

-

Dissolve Dimethyl (4-fluorophenyl)propanedioate (1.0 equiv) in a minimal amount of anhydrous THF.

-

Transfer this solution to the addition funnel.

-

Dropwise Addition: Add the substrate solution to the

suspension at 0°C.-

Rate: Adjust to maintain internal temperature <10°C.

-